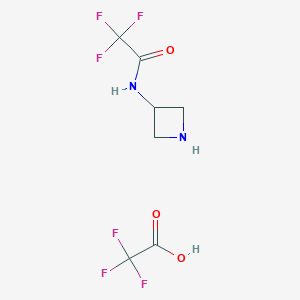![molecular formula C20H16Cl2N2O3 B2748084 N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide CAS No. 425631-08-9](/img/structure/B2748084.png)
N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylphenyl group, and a furan ring. Its molecular formula is C20H16Cl2N2O3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichloroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction vessels designed to handle the specific requirements of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide include other dichlorophenyl and methylphenyl derivatives, as well as compounds containing furan rings .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
N-[1-(2,5-dichloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-12-4-6-13(7-5-12)18(25)19(24-20(26)17-3-2-10-27-17)23-16-11-14(21)8-9-15(16)22/h2-11,19,23H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBXOBZPQDLMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2748002.png)
![6-ethyl-1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748003.png)
![1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2748005.png)
![1-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}piperidine](/img/structure/B2748006.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2748011.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2748016.png)
![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
![(E)-N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2748019.png)
![2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2748020.png)
![[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2748021.png)

